molecular formula C10H12IN B13027592 3-(4-Iodophenyl)pyrrolidine

3-(4-Iodophenyl)pyrrolidine

Cat. No.: B13027592
M. Wt: 273.11 g/mol
InChI Key: PORUEKSEZRUYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Iodophenyl)pyrrolidine is a valuable nitrogen-containing heterocyclic compound offered for research and development purposes. Iodophenylpyrrolidine derivatives are recognized in medicinal chemistry as key synthetic intermediates and building blocks for the preparation of more complex bioactive molecules . The structural motif of a pyrrolidine ring linked to an iodophenyl group is often explored in the synthesis of potential glycosidase inhibitors, chiral ligands, and other pharmacologically active compounds . The iodine atom on the phenyl ring can serve as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a versatile precursor in drug discovery and organic synthesis pipelines. Researchers utilize related structures in the development of molecular probes and for creating diverse chemical libraries. This product is intended for research applications in a controlled laboratory environment only. Safety and Usage Note: This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

3-(4-iodophenyl)pyrrolidine

InChI

InChI=1S/C10H12IN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2

InChI Key

PORUEKSEZRUYHO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Iodophenyl)pyrrolidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process generally involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(4-Iodophenyl)pyrrolidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Iodophenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and stereochemistry . This enables the compound to bind selectively to target proteins, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Positional Isomers

  • 2-(4-Iodophenyl)pyrrolidine hydrochloride (CAS 1423027-87-5): The iodine is at the 2-position of the pyrrolidine ring. This positional isomer exhibits a molecular weight of 309.58 and has been cataloged as a life science reagent .
  • 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride (CAS 1219983-01-3): Features a phenoxy-methyl linker between the pyrrolidine and iodophenyl group. This structural modification increases molecular weight (339.60) and introduces an ether bond, which could enhance solubility but reduce metabolic stability .

Halogen-Substituted Derivatives

  • 3,3,4,4-Tetrafluoro-pyrrolidine derivatives: Fluorination at the 3,4-positions of pyrrolidine (e.g., compound 29 in ) retains potency comparable to non-fluorinated analogs, suggesting fluorines improve metabolic stability without steric hindrance .
  • D-Proline analog (compound 31 in ): Replacing pyrrolidine with D-proline reduces potency by 9-fold, emphasizing the importance of pyrrolidine’s ring conformation in biological activity .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of 3-(4-Iodophenyl)pyrrolidine and Analogs

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties/Activity References
This compound* C₁₀H₁₂IN 309.58 (est.) 3-position iodophenyl High lipophilicity, halogen bonding
2-(4-Iodophenyl)pyrrolidine hydrochloride C₁₀H₁₃ClIN 309.58 2-position iodophenyl Cataloged reagent, moderate solubility
3-[(4-Iodophenoxy)methyl]pyrrolidine HCl C₁₁H₁₅ClINO 339.60 Phenoxy-methyl linker Enhanced solubility, irritant
Pyrrolidine-2,5-dione derivatives Varies ~300–400 Ketone groups at 2,5-positions High 5-HT1A affinity (Ki = 3.2 nM)

*Hypothetical data inferred from analogs.

Comparative Efficacy

  • Fluorinated pyrrolidines (e.g., compound 29) maintain potency, whereas D-proline substitution (compound 31) drastically reduces activity, underscoring the pyrrolidine scaffold’s conformational importance .
  • Iodine’s role : The 4-iodophenyl group’s large atomic radius and polarizability may enhance binding to hydrophobic pockets or halogen-bond-accepting residues, as seen in tetrazolium chloride analogs () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.